Sodium 2-oxobutanoate

Catalog No.
S699231
CAS No.
2013-26-5
M.F
C4H6NaO3
M. Wt
125.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-oxobutanoate

CAS Number

2013-26-5

Product Name

Sodium 2-oxobutanoate

IUPAC Name

sodium;2-oxobutanoate

Molecular Formula

C4H6NaO3

Molecular Weight

125.08 g/mol

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);

InChI Key

XLTHMCKKCRLNGQ-UHFFFAOYSA-N

SMILES

CCC(=O)C(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)C(=O)O.[Na]

As a Building Block for Organic Synthesis

Sodium 2-oxobutyrate serves as a building block in the synthesis of various organic compounds. For instance, it is used in the preparation of metal complexes, including lanthanide poly(imino carboxylate) complexes and half-sandwich complexes of (S)-1-amino-2-(methoxymethyl)-pyrrolidine [, ]. Additionally, it contributes to the synthesis of antiviral agents and 6-azapyrimidine derivatives [].

Sodium 2-oxobutanoate, also known as sodium alpha-ketobutyrate, is a sodium salt of 2-oxobutanoic acid. Its molecular formula is C4H5NaO3\text{C}_4\text{H}_5\text{NaO}_3, and it has a CAS number of 2013-26-5. This compound appears as a white to light yellow crystalline powder and has a melting point between 227°C and 231°C . Sodium 2-oxobutanoate is recognized for its role in various biochemical processes, particularly in metabolic pathways.

  • Energy metabolism: Sodium 2-oxobutyrate may serve as a precursor for the production of energy in cells by entering the Krebs cycle, a central metabolic pathway [].
  • Muscle function: Studies suggest it may improve muscle function and reduce fatigue, potentially by promoting muscle protein synthesis [].
  • Skin and eye irritation: Sodium 2-oxobutyrate can irritate the skin and eyes upon contact [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
  • Limited data: More research is needed to fully assess the potential toxicity and long-term effects of sodium 2-oxobutyrate.
, primarily involving its function as a substrate in enzymatic processes. It can undergo decarboxylation and transamination reactions, which are crucial in amino acid metabolism. For example, it can be converted to other compounds through enzymatic reactions catalyzed by various dehydrogenases and aminotransferases, playing a significant role in energy production and metabolic regulation .

Sodium 2-oxobutanoate exhibits notable biological activities. It serves as an intermediate in the metabolism of branched-chain amino acids and is involved in the synthesis of other important biomolecules. Research indicates that it may have potential neuroprotective effects and could influence cellular energy metabolism . Additionally, it has been studied for its role in modulating oxidative stress and inflammation within cells.

Sodium 2-oxobutanoate can be synthesized through various methods, including:

  • Neutralization Reaction: Reacting 2-oxobutanoic acid with sodium hydroxide or sodium bicarbonate to form the sodium salt.
  • Biochemical Pathways: It can also be produced via enzymatic pathways involving the metabolism of specific amino acids.
  • Chemical Synthesis: Using organic synthesis techniques where starting materials like butyric acid undergo oxidation followed by neutralization with sodium compounds .

Sodium 2-oxobutanoate has several applications across different fields:

  • Biochemical Research: Used as a biochemical assay reagent to study metabolic pathways.
  • Nutritional Supplements: Investigated for its potential benefits in sports nutrition, particularly for its role in energy metabolism.
  • Pharmaceuticals: Explored for therapeutic applications related to metabolic disorders and neuroprotection .

Studies on the interactions of sodium 2-oxobutanoate with enzymes have shown that it acts as a substrate for lactate dehydrogenase isoenzymes, influencing lactate production and energy metabolism. Additionally, it may interact with other metabolites within the Krebs cycle, highlighting its importance in cellular respiration and energy production pathways .

Sodium 2-oxobutanoate shares similarities with several other compounds that are involved in metabolic processes. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Sodium 3-methyl-2-oxobutanoateC5H7NaO3Involved in branched-chain amino acid metabolism
Sodium butyrateC4H7NaO2Known for its role in gut health and anti-inflammatory properties
Sodium pyruvateC3H3NaO3Plays a critical role in glycolysis and energy production

Uniqueness: Sodium 2-oxobutanoate is unique due to its specific involvement in branched-chain amino acid metabolism and its potential neuroprotective effects, differentiating it from other similar compounds that may focus more on gut health or general energy metabolism .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

125.02146333 g/mol

Monoisotopic Mass

125.02146333 g/mol

Heavy Atom Count

8

UNII

1632PHS2FR

Related CAS

600-18-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2013-26-5

Wikipedia

Sodium 2-oxobutyrate

General Manufacturing Information

Butanoic acid, 2-oxo-, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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